molecular formula C5H7ClN2S B1281599 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole CAS No. 51302-12-6

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole

Cat. No. B1281599
CAS RN: 51302-12-6
M. Wt: 162.64 g/mol
InChI Key: AWBVSQNEHPVFIF-UHFFFAOYSA-N
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Description

The compound 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole is a derivative of the 1,2,4-thiadiazole family, which is known for its wide range of applications in medicinal chemistry due to its biological activities. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen in the ring structure, which can be modified to produce compounds with various chemical and physical properties. The chloro and propan-2-yl substituents on the thiadiazole ring can influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazides with carbon disulfide. In the case of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole, the synthesis would likely involve the introduction of the chloro and propan-2-yl groups at specific positions on the thiadiazole ring. For example, the synthesis of related compounds has been reported through the esterification of acids followed by cyclization and functionalization steps . The synthesis of thiadiazole derivatives can also be achieved through Gewald and Dimroth reactions, as demonstrated by the use of activated ketomethylenic compounds for the construction of thiadiazole frameworks .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one sulfur atom. The substituents on the ring can significantly affect the molecular geometry, electronic properties, and potential applications of the compound. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using spectroscopic techniques and X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Density functional theory (DFT) calculations can provide insights into the bond lengths, bond angles, and electronic properties of these molecules .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. They can act as intermediates in the synthesis of other heterocyclic compounds, as seen in the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which was used as a precursor for novel compounds with insecticidal activity . The reactivity of the thiadiazole ring allows for the construction of complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole would be influenced by its molecular structure. The presence of electronegative chlorine and the alkyl group could affect the compound's polarity, solubility, and boiling point. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict the reactivity and interaction with other molecules . The chemical stability and reactivity towards nucleophiles or electrophiles would also be key characteristics of this compound.

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medicinal Chemistry, Oncology
  • Application Summary : This compound has been studied for its potential anticancer activity. Specifically, it has been used in the synthesis of a new Dishevelled 1 (DVL1) inhibitor, which is an important player in the WNT/β-catenin pathway . This pathway regulates a large number of cellular functions, and its dysregulation is correlated with the development of cancer .
  • Methods of Application : Computational studies led to the discovery of this compound showing selective inhibition of DVL1 binding . The enantiomer (S)-1 inhibited DVL1 with an EC50 of 0.49 ± 0.11 μM and the growth of HCT116 cells that did not present the APC mutation with an EC50 value 7.1 ± 0.6 μM .
  • Results or Outcomes : The compound caused a high level of ROS production .

Therapeutic Importance of Synthetic Thiophene

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiophene and its substituted derivatives, including “5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole”, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results or Outcomes : Thiophene compounds have been proven to be effective drugs in present respective disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

The safety and hazards associated with “5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole” are not documented in the available literature.


Future Directions

The future directions for research on “5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole” are not clear due to the lack of available information. However, similar compounds have shown a broad range of chemical and biological properties, making them important in the development of new drugs2.


Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and studies are needed to fully understand the properties and potential applications of “5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole”.


properties

IUPAC Name

5-chloro-3-propan-2-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBVSQNEHPVFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512112
Record name 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole

CAS RN

51302-12-6
Record name 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-methyl propanimidamide hydrochloride (5.0 g, 40.8 mmol), trichloromethanesulfenyl chloride (7.14 g, 38.4 mmol) in methylene chloride (200 mL) at 0° C. was added dropwise an aqueous solution of sodium hydroxide (50%, 9.9 mL) over 20 minutes. The reaction mixture was stirred for 2 h at 0° C. and then was allowed to warm to room temperature, and stirred for an additional 3 h. Ice was added to the reaction mixture, the mixture was separated, and the aqueous layer was extracted with methylene chloride (3×25 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by medium pressure liquid chromatography (0 to 100% gradient of ethyl acetate in hexanes as eluant) to provide the title compound as a oil (3.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-methylpropanimidamide hydrochloride (2.00 g, 16.3 mmol) and perchloromethyl mercaptan (1.75 ml, 16.3 mmol) in dichloromethane (40 ml) was added dropwise a solution of sodium hydroxide (3.26 g, 81.5 mmol) in water (6 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.22 g (46.2%) of the desired product as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
46.2%

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